2-[p-(2-Thenoyl)phenyl]acetic acid
Description
2-[p-(2-Thenoyl)phenyl]acetic acid is a phenylacetic acid derivative featuring a thiophene carbonyl (thenoyl) group at the para position of the phenyl ring.
Properties
Molecular Formula |
C13H10O3S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
2-[4-(thiophene-2-carbonyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H10O3S/c14-12(15)8-9-3-5-10(6-4-9)13(16)11-2-1-7-17-11/h1-7H,8H2,(H,14,15) |
InChI Key |
XPVHNPDPUYZBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Suprofen (2-[4-(2-Thienylcarbonyl)phenyl]propanoic acid)
- Structure: Propanoic acid chain instead of acetic acid, with a thiophene carbonyl group .
- Pharmacology: A non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes. The propanoic acid chain may enhance bioavailability compared to acetic acid derivatives.
- Molecular Weight : 260.307 g/mol (C₁₄H₁₂O₃S) .
2-[2-(4-Chlorophenoxy)phenyl]acetic Acid
- Structure: Chlorophenoxy substituent introduces electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound .
- Physical Properties : Boiling point = 397.7°C, melting point = 120–122°C, and density = 1.317 g/cm³, indicating high thermal stability .
3,4,5-Triphenylphenylacetic Acid Derivatives
- Structure : Bulky aromatic substituents at the 3,4,5-positions of the phenyl ring .
- Synthesis Challenges : Poor solubility in polar media due to extensive aromaticity, complicating purification and reaction efficiency .
Diphenylglycolic Acid (Benzilic Acid)
- Structure : Two phenyl groups and a hydroxyl group, enabling hydrogen bonding .
- Applications : Used in organic synthesis and as a starting material for pharmaceuticals .
Physical and Chemical Properties
*Estimated based on structural analogs.
Solubility and Stability
- Thenoyl vs. Phenyl Groups: The thiophene ring in the target compound may enhance solubility in aprotic solvents compared to purely phenyl-substituted analogs (e.g., 3,4,5-triphenyl derivatives) .
- Stability: Thiophene rings resist hydrolysis but may undergo electrophilic substitution, whereas chlorophenoxy groups (as in ) are susceptible to nucleophilic attack .
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